

# TPOP146: An In-Depth Examination of a Novel CBP/P300 Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | TPOP146 |           |
| Cat. No.:            | B611462 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**TPOP146** is a selective benzoxazepine-based inhibitor of the bromodomains of the histone acetyltransferases (HATs) CBP and p300. It has emerged as a valuable chemical probe for investigating the biological roles of these epigenetic regulators in various physiological and pathological processes, particularly in oncology and inflammation. This technical guide provides a comprehensive overview of the currently available information on **TPOP146**, with a focus on its mechanism of action and its application in preclinical research. However, a thorough review of publicly accessible scientific literature and databases reveals a significant gap in the availability of detailed safety and toxicity data for this compound.

### Introduction

The homologous histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300 are critical transcriptional co-activators that play a central role in regulating gene expression. Their bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins, thereby facilitating the recruitment of the transcriptional machinery. Dysregulation of CBP/p300 activity has been implicated in the pathogenesis of numerous diseases, including cancer. This has spurred the development of small molecule inhibitors targeting their bromodomains as potential therapeutic agents.



**TPOP146** has been identified as a potent and selective inhibitor of the CBP/p300 bromodomains. Its utility has been demonstrated in cellular assays to probe the downstream effects of CBP/p300 bromodomain inhibition.

## **Mechanism of Action**

**TPOP146** functions by competitively binding to the acetyl-lysine binding pocket of the CBP and p300 bromodomains. This prevents their interaction with acetylated histones and other acetylated proteins, thereby disrupting the assembly of active transcription complexes at specific gene loci. The inhibition of this interaction leads to the modulation of gene expression programs controlled by CBP/p300.

## Signaling Pathway of CBP/p300 Bromodomain Inhibition



Click to download full resolution via product page



• To cite this document: BenchChem. [TPOP146: An In-Depth Examination of a Novel CBP/P300 Bromodomain Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611462#tpop146-safety-and-toxicity-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com